molecular formula C10H11NO B7843287 2-(4-Methoxyphenyl)propanenitrile

2-(4-Methoxyphenyl)propanenitrile

Cat. No.: B7843287
M. Wt: 161.20 g/mol
InChI Key: MUZYAEDDOSKNRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)propanenitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and a propanenitrile group (-CH₂CH₂CN) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 4-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to avoid hydrolysis of the acyl chloride.

  • Nitrile Formation: The resulting ketone can then be converted to the nitrile group through a nitrile formation reaction using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to minimize environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to primary amines.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.

  • Substitution: Halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation: 2-(4-Methoxyphenyl)propanoic acid or 4-methoxybenzophenone.

  • Reduction: 2-(4-Methoxyphenyl)propanamine.

  • Substitution: Bromo- or chloro-substituted derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)propanenitrile has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)propanenitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)ethanol: This compound differs by having an ethyl group instead of a propyl group.

  • 4-Methoxybenzaldehyde: This compound has an aldehyde group instead of a nitrile group.

  • 2-(4-Methoxyphenyl)acetonitrile: This compound has a shorter carbon chain compared to 2-(4-Methoxyphenyl)propanenitrile.

Uniqueness: this compound is unique due to its combination of the methoxy group and the nitrile group, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-methoxyphenyl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZYAEDDOSKNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

14.7 g (0.10 mole) of p-methoxyphenylacetonitrile was dissolved in 250 ml of dry tetrahydrofuran and placed in a dry ice/isopropanol bath under N2. 69.0 ml of 1.6M n-butyl lithium (0.11 mole) was added dropwise over 30 minutes and the mixture stirred at -78° C. for one hour. The lithium salt of the nitrile precipitated as a yellow solid during this time. 71.0 g (0.50 mole) of methyl iodide was then added and stirring at -78° C. continued for an additional hour. The mixture was then poured into saturated ammonium chloride and the product extracted into diethyl ether, washed with saturated sodium chloride and dried over sodium sulfide. It was filtered and evaporated, redissolved in methylene chloride and passed through Florisel®. Evaporation gave 15.0 g of α-(p-methoxyphenyl)propionitrile as an orange oil.
Quantity
14.7 g
Type
reactant
Reaction Step One
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250 mL
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solvent
Reaction Step One
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69 mL
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reactant
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71 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A stirred solution of α-cyano-β(4-methoxyphenyl)propionic acid (127.3 g) in DMF (280 ml) is heated to 150° C. for 5 hours. The reaction mixture is cooled, poured into a liter of water and extracted with ether. The ether extract is washed, dried over Na2SO4, filtered and the filtrate evaporated in vacuo yielding a liquid which upon distillation yields the decarboxylated product as a clear liquid, B.P. 115° C. (1 mm).
Quantity
127.3 g
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reactant
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Quantity
280 mL
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 4-methoxyphenylacetonitrile (17 g, 0.11 mol) and MeLi (1M; 100 ml, 0.11 mol) in THF (200 ml) was added MeI (32 g, 0.22 mol) at -78° C. After the mixture was stirred for 3 hours, the mixture was poured into H2O (100 ml), and extracted with AcOEt. The combined extracts were dried (Na2SO4), and concentrated to give a yellow oil (20 g), which was purified by a column chromatography on silica gel to give Compound 13 as a colorless oil (11 g, 62%).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
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solvent
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32 g
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reactant
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Quantity
100 mL
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reactant
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Name

Synthesis routes and methods IV

Procedure details

A solution of n-BuLi 2.0M in THF (9.7 mmoles) was slowly added to a solution of diisopropylamine (1.3 ml, 1.05 eq) and dry THF (10 ml) at −20° C. under N2. The mixture was stirred for 30 min at −20° C., then 4-methoxybenzonitrile (1.3 g, 8.8 mmoles) and dry THF (10 ml) were slowly added at −78° C. The mixture was stirred for 30 min at −78° C., then 3-(bromomethyl)-6-[(tert-butyl(dimethyl)silyl)oxy]-1,2-benzisoxazole (3 g, 8.8 mmoles) and dry THF (10 ml) were slowly added. The mixture was then stirred for 30 min at room temperature, poured into water, extracted with AcOEt, dried over Na2SO4, and purified by flash chromatography (AcOEt/Heptane 2/8 with 0.1% TEA) to give 3-(6-[(tert-butyl)dimethylsilyl)oxy]-1,2-benzisoxazol-3-yl)-2-(4-methoxyphenyl) propanenitrile (1 g, 28%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 mL
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reactant
Reaction Step One
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Quantity
10 mL
Type
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Reaction Step One
Name
Quantity
9.7 mmol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
3-(bromomethyl)-6-[(tert-butyl(dimethyl)silyl)oxy]-1,2-benzisoxazole
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3 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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